molecular formula C19H19N3O3S B11129387 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

2-phenyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11129387
M. Wt: 369.4 g/mol
InChI Key: HQPCJLGPZFFUTC-UHFFFAOYSA-N
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Description

2-Phenyl-2-(1H-pyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide is a complex organic compound that features a phenyl group, a pyrrole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(1H-pyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine.

    Final Coupling: The final step involves coupling the pyrrole and phenyl groups with the sulfonamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(1H-pyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Phenyl-2-(1H-pyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(1H-pyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-(1H-pyrrol-1-yl)acetamide: Lacks the sulfonamide group, resulting in different chemical properties and biological activities.

    N-[(4-Sulfamoylphenyl)methyl]acetamide:

Uniqueness

2-Phenyl-2-(1H-pyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the sulfonamide group, in particular, enhances its potential as a bioactive compound.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C19H19N3O3S/c20-26(24,25)17-10-8-15(9-11-17)14-21-19(23)18(22-12-4-5-13-22)16-6-2-1-3-7-16/h1-13,18H,14H2,(H,21,23)(H2,20,24,25)

InChI Key

HQPCJLGPZFFUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=C3

Origin of Product

United States

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